![molecular formula C16H13N5O2 B13901097 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic organic molecule It features a pyrido[2,3-d]pyrimidin-2-one core, substituted with an anilino group at the 5-position, which is further substituted with a 1,3-oxazol-5-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves multiple steps:
Formation of the 1,3-oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Synthesis of the aniline derivative: The 1,3-oxazol-5-yl group is introduced to the aniline ring through nucleophilic substitution or coupling reactions.
Construction of the pyrido[2,3-d]pyrimidin-2-one core: This involves the cyclization of appropriate precursors, such as aminopyrimidines and carbonyl compounds, under acidic or basic conditions.
Coupling of the aniline derivative with the pyrido[2,3-d]pyrimidin-2-one core: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
The compound 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The aniline and pyrimidinone moieties can be oxidized under appropriate conditions.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific proteins or nucleic acids can be exploited to study biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share a similar oxazole ring and aniline structure but differ in the substitution pattern and core structure.
5-Phenyl-1,3,4-oxadiazole derivatives: These compounds have a similar oxadiazole ring but differ in the substitution pattern and core structure.
Uniqueness
The uniqueness of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one lies in its specific substitution pattern and core structure. This unique combination of functional groups and heterocycles imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H13N5O2 |
|---|---|
分子量 |
307.31 g/mol |
IUPAC 名称 |
5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H13N5O2/c22-16-19-7-12-13(5-6-18-15(12)21-16)20-11-3-1-10(2-4-11)14-8-17-9-23-14/h1-6,8-9H,7H2,(H3,18,19,20,21,22) |
InChI 键 |
CMWRQDBPSWDFRH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CN=C2NC(=O)N1)NC3=CC=C(C=C3)C4=CN=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


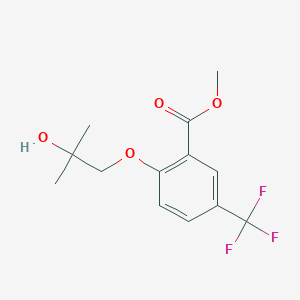
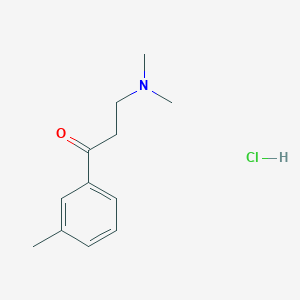
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)

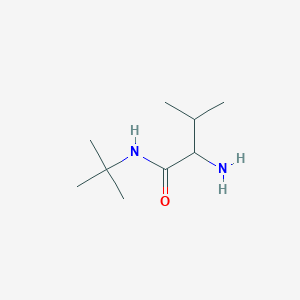
![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
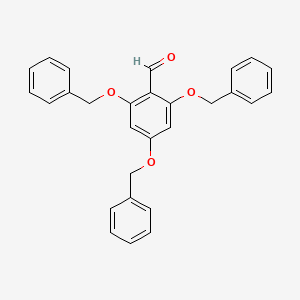
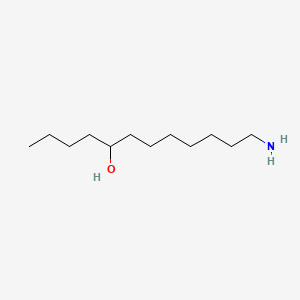
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)


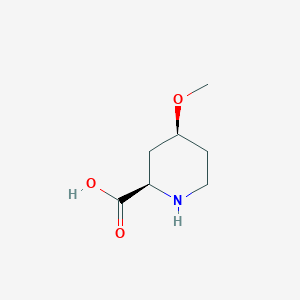
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
